molecular formula C16H23ClN2O B5222490 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide

1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide

Cat. No. B5222490
M. Wt: 294.82 g/mol
InChI Key: XTNSJONHUQHHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide, also known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the cell. The reduction in calcium influx can lead to a decrease in the release of neurotransmitters, such as glutamate and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide are diverse and depend on the specific research question being investigated. 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to reduce pain perception in animal models of chronic pain. In addition, 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been shown to impair learning and memory in animal models, suggesting a role for NMDA receptors in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of NMDA receptors in various processes without affecting other receptors. However, one limitation of using 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over a prolonged period of time.

Future Directions

There are numerous future directions for research involving 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide. One area of interest is the role of NMDA receptors in depression and anxiety disorders. Another area of interest is the development of more selective NMDA receptor antagonists that could be used in the treatment of various diseases. Additionally, the use of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide in combination with other drugs could provide insights into the interactions between NMDA receptors and other neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with propylamine, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained after purification by recrystallization.

Scientific Research Applications

1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a valuable tool in the study of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has also been used to investigate the role of NMDA receptors in pain perception, addiction, and learning and memory.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-9-18-16(20)13-7-10-19(11-8-13)12-14-5-3-4-6-15(14)17/h3-6,13H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNSJONHUQHHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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